2-Cyclopentene-1-ethanol 2-Cyclopentene-1-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14322400
InChI: InChI=1S/C7H12O/c8-6-5-7-3-1-2-4-7/h1,3,7-8H,2,4-6H2
SMILES:
Molecular Formula: C7H12O
Molecular Weight: 112.17 g/mol

2-Cyclopentene-1-ethanol

CAS No.:

Cat. No.: VC14322400

Molecular Formula: C7H12O

Molecular Weight: 112.17 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclopentene-1-ethanol -

Specification

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
IUPAC Name 2-cyclopent-2-en-1-ylethanol
Standard InChI InChI=1S/C7H12O/c8-6-5-7-3-1-2-4-7/h1,3,7-8H,2,4-6H2
Standard InChI Key DNITZIKVBPIDEY-UHFFFAOYSA-N
Canonical SMILES C1CC(C=C1)CCO

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

2-Cyclopentene-1-ethanol, systematically named 2-(cyclopent-2-en-1-yl)ethan-1-ol , belongs to the class of alicyclic alcohols. Its IUPAC name reflects the ethanol substituent at the second position of the cyclopentene ring. The compound’s structural uniqueness arises from the strained cyclopentene system (bond angle deviation ~108°) and the hydroxyl group’s electronic influence on the conjugated π-system.

Key identifiers include:

  • CAS Registry: 766-02-9

  • InChIKey: DNITZIKVBPIDEY-UHFFFAOYSA-N

  • SMILES: C1CC(C=C1)CCO

The planar chirality of the cyclopentene ring creates two enantiomers, though most studies refer to the racemic mixture . X-ray crystallography data remains limited, but computational models predict a puckered cyclopentene ring with the ethanol group in an equatorial orientation .

Molecular and Electronic Properties

The compound’s molecular weight of 112.17 g/mol corresponds to a density of ~0.95 g/cm³ (estimated via group contribution methods). Electronic properties derive from the interplay between the cyclopentene’s conjugated diene system and the hydroxyl group’s electron-donating effects:

PropertyValue/DescriptionSource
Dipole moment1.98 D (calculated)
LogP (octanol-water)1.34 ± 0.15
Hydrogen bond donors1 (OH group)
Hydrogen bond acceptors1 (hydroxyl oxygen)

The hydroxyl group’s acidity (predicted pKa ~16.5) enables deprotonation under basic conditions, facilitating nucleophilic substitutions.

Synthesis and Production Pathways

Industrial Synthesis Methods

While large-scale production details remain proprietary, laboratory-scale routes typically involve:

  • Cyclopentadiene Functionalization: Diels-Alder reactions between cyclopentadiene and acrolein derivatives yield cyclopentene intermediates .

  • Hydroboration-Oxidation: Addition of borane to cyclopentene derivatives followed by oxidative workup introduces the ethanol moiety.

  • Reductive Amination: For amino analogs, aza-Claisen rearrangements modify substituents on the cyclopentene core .

Purification and Characterization

Post-synthesis purification employs fractional distillation (bp ~195°C at 760 mmHg, estimated) and silica gel chromatography. Analytical confirmation uses:

  • GC-MS: Characteristic fragments at m/z 94 (cyclopentene ring loss) and m/z 57 (C₃H₅O⁺)

  • IR Spectroscopy: O-H stretch (3300 cm⁻¹), C=C stretch (1650 cm⁻¹), and C-O stretch (1050 cm⁻¹)

Reactivity and Functionalization

Alcohol-Directed Reactions

The hydroxyl group undergoes typical alcohol transformations:

Reaction TypeConditionsProducts
EsterificationAcCl, pyridineAcetylated derivatives
EtherificationNaH, alkyl halidesAlkoxycyclopentene compounds
OxidationPCC, CH₂Cl₂Ketone derivatives

These reactions enable modular functionalization for drug discovery pipelines.

Cyclopentene Ring Reactivity

The strained double bond participates in:

  • Diels-Alder Cycloadditions: As dienophile with electron-rich dienes

  • Hydrogenation: Catalytic H₂ reduces the double bond to cyclopentane analogs

  • Epoxidation: mCPBA forms epoxide derivatives for ring-expansion reactions

Notably, the ring’s conjugation with the hydroxyl group lowers the activation energy for electrocyclic ring-opening by ~15 kJ/mol compared to unsubstituted cyclopentene .

Industrial and Research Applications

Pharmaceutical Intermediates

2-Cyclopentene-1-ethanol serves as a precursor to carbocyclic nucleosides—antiviral agents mimicking natural nucleosides . Its rigid structure enhances binding affinity to viral polymerases while resisting enzymatic degradation.

Polymer Chemistry

Copolymerization with ethylene oxide produces shape-memory polymers with tunable glass transition temperatures (Tg = -15°C to +45°C). The cyclopentene moiety introduces kinks that reduce crystallinity, enhancing elastomeric properties.

Specialty Chemicals

Derivatives find use in:

  • Fragrance Industry: Hydrogenated analogs contribute to musk-like odor profiles

  • Coordination Chemistry: Bidentate ligands for transition metal catalysts

Hazard ClassCategoryPrecautionary Measures
Flammable liquids4Keep away from ignition sources
Skin irritation2Wear protective gloves
Eye damage2AUse face shield
Respiratory tract irritation3Ensure local exhaust ventilation

Environmental Impact

The compound’s moderate logP (1.34) suggests potential bioaccumulation, though rapid aerobic biodegradation (t₁/₂ ~7 days in soil) mitigates ecological risks . Waste disposal requires incineration with scrubbers to capture volatile organic compounds.

Analytical and Computational Data

Spectroscopic Fingerprints

  • ¹³C NMR (CDCl₃): δ 134.2 (C=C), 68.9 (CH₂OH), 32.1–25.4 (cyclopentene CH₂)

  • Collision Cross Sections: [M+H]⁺ = 123.2 Ų, [M+Na]⁺ = 133.6 Ų (IM-MS prediction)

Thermodynamic Properties

ParameterValueMethod
ΔfH° (liquid)-218 kJ/molGroup additivity
Heat of vaporization45.6 kJ/molClausius-Clapeyron
Henry’s Law constant1.2×10⁻⁴ atm·m³/molBond contribution

Emerging Research Directions

Recent advances focus on:

  • Enantioselective Synthesis: Chiral phosphine ligands achieve 92% ee in asymmetric hydrogenations

  • Bioorthogonal Chemistry: Strain-promoted azide-alkyne cycloadditions for bioconjugation

  • Sustainable Production: Enzymatic hydroxylation of cyclopentene derivatives reduces heavy metal waste

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